1-Naphthalenesulfonamide, N-(cyanomethyl)-5-(dimethylamino)-
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Overview
Description
1-Naphthalenesulfonamide, N-(cyanomethyl)-5-(dimethylamino)- is a complex organic compound with a unique structure that includes a naphthalene ring, a sulfonamide group, a cyanomethyl group, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalenesulfonamide, N-(cyanomethyl)-5-(dimethylamino)- typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and concentration are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Naphthalenesulfonamide, N-(cyanomethyl)-5-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-Naphthalenesulfonamide, N-(cyanomethyl)-5-(dimethylamino)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenesulfonamide, N-(cyanomethyl)-5-(dimethylamino)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
- N-(tert-butyl)-1-naphthalenesulfonamide
- 1-Naphthalenesulfonamide, N-[1-[2-(dimethylamino)ethyl]-1H-indol-4-yl]-
Comparison: Compared to similar compounds, 1-Naphthalenesulfonamide, N-(cyanomethyl)-5-(dimethylamino)- is unique due to the presence of the cyanomethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific research applications .
Properties
CAS No. |
89664-15-3 |
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Molecular Formula |
C14H15N3O2S |
Molecular Weight |
289.35 g/mol |
IUPAC Name |
N-(cyanomethyl)-5-(dimethylamino)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C14H15N3O2S/c1-17(2)13-7-3-6-12-11(13)5-4-8-14(12)20(18,19)16-10-9-15/h3-8,16H,10H2,1-2H3 |
InChI Key |
HAIIXWXURVTTCG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC#N |
Origin of Product |
United States |
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